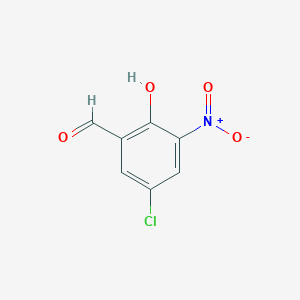

5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Description

The exact mass of the compound 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-hydroxy-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydroxy-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDCZOBSHGDCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901628 | |

| Record name | NoName_761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16634-90-5 | |

| Record name | 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16634-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-chloro-2-hydroxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016634905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-chloro-2-hydroxy-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide on 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (CAS No. 16634-90-5), a pivotal intermediate in advanced chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the core chemical properties, a validated synthetic protocol, detailed spectroscopic analysis, and the synthetic utility of this versatile molecule. Our focus is on providing not just data, but a field-proven perspective on the causality behind experimental choices and the strategic application of this compound.

Introduction: A Multifunctional Aromatic Building Block

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that presents a unique constellation of functional groups on a benzene scaffold.[1][2] The presence of an aldehyde, a hydroxyl group, a nitro group, and a chlorine atom makes it a highly valuable and reactive intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[2][3][4] The interplay of the electron-donating hydroxyl group with the three electron-withdrawing groups (-CHO, -NO₂, -Cl) creates a distinct electronic environment that governs its reactivity and makes it a strategic precursor for multi-step organic syntheses.[5]

This guide will illuminate the path from synthesis and purification to characterization and strategic deployment in synthetic workflows, providing the reader with the necessary expertise to confidently handle and utilize this compound.

Physicochemical and Structural Properties

The physical and chemical characteristics of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde are summarized below. The molecule's properties are largely dictated by the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, a feature common to salicylaldehyde derivatives, which tends to increase its melting point and influence its spectral characteristics.

| Property | Value | Source(s) |

| CAS Number | 16634-90-5 | [2][3] |

| Molecular Formula | C₇H₄ClNO₄ | [1][3] |

| Molecular Weight | 201.56 g/mol | [2][3][4] |

| Appearance | Solid, typically a yellow or light-colored powder | [1] |

| Melting Point | ~110°C | [4] |

| Solubility | Soluble in common organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from structure |

| Synonyms | 5-Chloro-3-nitrosalicylaldehyde | [1][2] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde involves the electrophilic nitration of the commercially available precursor, 5-chlorosalicylaldehyde. The existing hydroxyl and aldehyde groups on the precursor direct the incoming nitro group primarily to the 3-position.

Causality in Experimental Design:

-

Choice of Reagents: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.

-

Temperature Control: The reaction is maintained at a low temperature (0-5°C) using an ice bath. This is critical to prevent over-nitration (the introduction of a second nitro group) and to minimize oxidative side reactions that can decompose the aromatic ring, thereby ensuring a higher yield and purity of the desired product.

Experimental Protocol: Nitration of 5-Chlorosalicylaldehyde

-

Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chlorosalicylaldehyde (10.0 g, 63.8 mmol) in concentrated sulfuric acid (50 mL). Cool the resulting solution to 0°C in an ice-salt bath.

-

Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (4.8 mL, ~70 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, keeping it cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 5-chlorosalicylaldehyde over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield a pure, crystalline solid. Dry the final product in a vacuum oven at 50°C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data, which serves as a benchmark for validation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, hydroxyl, and two aromatic protons. The chemical shifts are influenced by the electronic nature of the substituents.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Aldehyde (-CHO) | ~10.3 | Singlet (s) | Deshielded due to the electronegativity of the carbonyl oxygen. |

| Hydroxyl (-OH) | ~11.5 | Broad Singlet (br s) | Highly deshielded and broad due to intramolecular hydrogen bonding and chemical exchange. |

| Aromatic (H-4) | ~8.1 | Doublet (d) | Downfield shift due to proximity to the electron-withdrawing aldehyde and nitro groups. |

| Aromatic (H-6) | ~7.9 | Doublet (d) | Slightly upfield compared to H-4. Coupling constant (J) of ~2.5 Hz expected with H-4. |

¹³C NMR Spectroscopy

The carbon spectrum provides complementary information for structural confirmation.[6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 |

| C-OH (C-2) | ~155 |

| C-NO₂ (C-3) | ~140 |

| C-Cl (C-5) | ~130 |

| Quaternary Carbons (C-1) | ~125 |

| CH Carbons (C-4, C-6) | ~120-130 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. The intramolecular hydrogen bond significantly affects the O-H and C=O stretching frequencies.[7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | 3200 - 3400 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Two weak bands (Fermi resonance). |

| C=O Stretch | ~1660 | Strong, sharp |

| N-O Asymmetric Stretch | ~1530 | Strong |

| N-O Symmetric Stretch | ~1350 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to strong |

Mass Spectrometry (MS)

In mass spectrometry, the compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Expected M⁺ peak: m/z 201

-

Expected M+2 peak: m/z 203 (at ~33% the intensity of the M⁺ peak)

Chemical Reactivity and Synthetic Utility

The true value of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde lies in its versatile reactivity, allowing for sequential or orthogonal modification of its functional groups.

-

Aldehyde Group: This is a prime site for nucleophilic addition. It readily undergoes condensation with primary amines to form Schiff bases (imines), a cornerstone reaction in medicinal chemistry for generating diverse compound libraries.[5] It can also be reduced to a primary alcohol or oxidized to a carboxylic acid.

-

Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is synthetically powerful as it introduces a nucleophilic site, enabling the construction of fused heterocyclic rings.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

Key Reaction Pathways Diagram

Caption: Key synthetic transformations of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Application Spotlight: Synthesis of a Schiff Base

To illustrate its utility, we present a protocol for a common application: the synthesis of a Schiff base, a class of compounds widely investigated for their biological activities.[5][8]

Protocol: Synthesis of a 5-Chloro-2-hydroxy-3-nitrobenzylidene Amine

-

Dissolution: Dissolve 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1.0 g, 4.96 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition of Amine: To this solution, add a stoichiometric equivalent of a selected primary amine (4.96 mmol, e.g., aniline). Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Fit the flask with a condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The Schiff base product, often a brightly colored solid, will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the final product. Purity can be confirmed by melting point and spectroscopic analysis (NMR, IR).

Safety and Handling

Proper handling of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is essential. It is classified as an irritant and may have other hazards.[2][4]

-

GHS Hazard Statements: H315 (Causes skin irritation).[2][4] Aggregated data suggests it may also be harmful if swallowed (H302), cause serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is more than a simple chemical; it is a strategic tool for the modern organic chemist. Its well-defined reactivity, coupled with the potential for selective functional group manipulation, makes it an invaluable precursor for discovering novel molecules in pharmaceuticals and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.

References

-

ACS Publications. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

-

OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]

-

Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved from [Link]

Sources

- 1. Benzaldehyde, 5-chloro-2-hydroxy-3-nitro- | CymitQuimica [cymitquimica.com]

- 2. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 | CID 177763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aceschem.com [aceschem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-CHLORO-2-HYDROXY-3-NITRO-BENZALDEHYDE(16634-90-5) 13C NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. valsynthese.ch [valsynthese.ch]

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-3-nitrobenzaldehyde, bearing the CAS number 16634-90-5, is a highly functionalized aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the hydroxyl, chloro, nitro, and aldehyde groups, render it a versatile building block for the synthesis of a diverse array of heterocyclic compounds and Schiff bases. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via electrophilic aromatic substitution, an analysis of its characteristic reactivity, and a discussion of its applications as a key intermediate in the development of novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

Substituted salicylaldehydes are a cornerstone in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The strategic placement of various functional groups on the aromatic ring allows for a fine-tuning of the molecule's reactivity and biological activity. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a prime example of such a strategically designed building block. The presence of an electron-withdrawing nitro group and a halogen atom, in conjunction with the coordinating hydroxyl group and the reactive aldehyde, provides multiple avenues for chemical modification. This makes it a valuable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of any chemical intermediate.

Chemical and Physical Properties

The key properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16634-90-5 | [3] |

| Molecular Formula | C₇H₄ClNO₄ | [3] |

| Molecular Weight | 201.56 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [4] |

| Melting Point | 110 °C | [5] |

| Boiling Point (Predicted) | 248.0 ± 40.0 °C | [4] |

| Density (Predicted) | 1.634 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.28 ± 0.38 | [4] |

| Solubility | Soluble in Toluene | [4] |

Safety and Handling

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is typically achieved through the nitration of 5-chlorosalicylaldehyde. The hydroxyl and aldehyde groups on the benzene ring are ortho-, para-directing activators. However, the steric hindrance from the aldehyde group and the electronic influence of the hydroxyl group favor the introduction of the nitro group at the 3-position.

Caption: Synthetic workflow for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Detailed Synthesis Protocol

This protocol is based on established procedures for the nitration of substituted salicylaldehydes.[6]

Materials:

-

5-Chlorosalicylaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 5-chlorosalicylaldehyde to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

-

Add the nitrating mixture dropwise to the solution of 5-chlorosalicylaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum to yield 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water.

Chemical Reactivity and Applications in Drug Development

The rich functionality of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde makes it a versatile intermediate for the synthesis of bioactive molecules.

Schiff Base Formation: A Gateway to Bioactive Compounds

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[1][2] This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of compounds for biological screening. The resulting Schiff bases often possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][7]

Caption: General scheme for Schiff base formation.

The Schiff bases derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be further modified. For example, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build more complex molecular architectures.

Synthesis of Heterocyclic Scaffolds

The multiple reactive sites on 5-Chloro-2-hydroxy-3-nitrobenzaldehyde also allow for its use in the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs. For instance, condensation with binucleophiles can lead to the formation of benzodiazepines, benzoxazepines, or other related structures.

Role as a Ligand in Coordination Chemistry

The hydroxyl and aldehyde groups, and potentially the nitro group, can act as coordination sites for metal ions. Schiff bases derived from this aldehyde are excellent ligands for a variety of metals, and the resulting metal complexes have been investigated for their catalytic and biological properties, including antimicrobial and anticancer activities.[2]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, likely >10 ppm), the phenolic hydroxyl proton (broad singlet), and the two aromatic protons on the ring, which would appear as doublets.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (typically >185 ppm), along with signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the hydroxyl group (broad, ~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1650-1670 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of substituted benzaldehydes, including the loss of the aldehyde group and fragmentation of the aromatic ring.

Conclusion

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple, strategically positioned functional groups provide a robust platform for the generation of diverse molecular scaffolds, particularly Schiff bases and heterocyclic systems. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutic agents.

References

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

-

RSIS International. (n.d.). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. Retrieved from [Link]

- Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

-

ACS Omega. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Retrieved from [Link]

-

OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

-

PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

-

Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 | CID 177763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-2-HYDROXY-3-NITRO-BENZALDEHYDE | 16634-90-5 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. oatext.com [oatext.com]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aceschem.com [aceschem.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a valuable substituted aromatic aldehyde for pharmaceutical and fine chemical development. The document details the most practical synthetic approach, focusing on the electrophilic nitration of 5-chlorosalicylaldehyde. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and critical considerations for safety, optimization, and purification. This guide is intended to equip researchers with the necessary knowledge and procedures to confidently and efficiently synthesize this key chemical intermediate.

Introduction: Significance and Synthetic Strategy

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a key building block in organic synthesis, particularly in the development of novel therapeutics. Its unique molecular architecture, featuring hydroxyl, aldehyde, chloro, and nitro functionalities, provides multiple reactive sites for diverse chemical transformations. This versatility makes it a strategic precursor for the synthesis of more complex molecules, including Schiff bases and various heterocyclic compounds, which are known to exhibit a wide range of biological activities.

The most direct and efficient synthetic route to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is through the electrophilic aromatic substitution of 5-chlorosalicylaldehyde. This approach leverages the directing effects of the hydroxyl and aldehyde groups on the aromatic ring to introduce a nitro group at the C3 position. This guide will focus on a well-established nitration methodology using nitric acid in a suitable solvent, a method proven effective for analogous substituted salicylaldehydes.[1]

Reaction Mechanism: The Chemistry of Nitration

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the electron-rich aromatic ring of 5-chlorosalicylaldehyde.[2][3][4][5]

Generation of the Nitronium Ion

When nitric acid is mixed with a strong acid like sulfuric acid, or in some cases, used in a solvent like glacial acetic acid, the nitronium ion is formed. Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.[2][4]

Electrophilic Attack and Resonance Stabilization

The hydroxyl group of 5-chlorosalicylaldehyde is a strong activating group, donating electron density to the benzene ring and making it more susceptible to electrophilic attack. Conversely, the aldehyde and chloro groups are deactivating. The interplay of these electronic effects directs the incoming nitronium ion primarily to the ortho and para positions relative to the powerful hydroxyl group. In this specific substrate, the C3 position is ortho to the hydroxyl group and is the favored site of nitration.

The attack of the nitronium ion on the aromatic ring forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized across the ring, and the stability of this intermediate is a key factor in the reaction's feasibility.

Deprotonation and Aromatization

In the final step, a weak base, such as water or the conjugate base of the acid used, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final product, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Caption: Mechanism of the nitration of 5-chlorosalicylaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted salicylaldehydes.[1] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-Chlorosalicylaldehyde | 156.57 | 10.0 g | Starting material |

| Glacial Acetic Acid | 60.05 | 50 mL | Solvent |

| Nitric Acid (70%) | 63.01 | 5.0 mL | Nitrating agent |

| Crushed Ice/Deionized Water | - | As needed | For quenching and washing |

| Ethanol | 46.07 | As needed | For recrystallization |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 5-chlorosalicylaldehyde in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Agent: In a separate beaker, carefully add 5.0 mL of 70% nitric acid to 10 mL of glacial acetic acid. Caution: This mixing can be exothermic and should be done slowly with cooling.

-

Addition of Nitrating Agent: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of 5-chlorosalicylaldehyde over 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the complete addition of the nitrating agent, continue to stir the reaction mixture at a low temperature (0-10 °C) for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. A yellow precipitate of the crude product will form.[1]

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to a constant weight.

Purification

The crude 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.[1]

Caption: Experimental workflow for the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Safety and Handling

-

Concentrated Acids: Nitric acid and glacial acetic acid are corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.

-

Product Hazards: 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a chemical irritant. Avoid inhalation, ingestion, and contact with skin and eyes.[6]

Characterization

The identity and purity of the synthesized 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be confirmed using various analytical techniques:

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR: To identify the characteristic functional groups (hydroxyl, aldehyde, nitro).

-

-

Chromatography (TLC/HPLC): To assess the purity of the final product.

Conclusion

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde via the nitration of 5-chlorosalicylaldehyde is a reliable and efficient method. By carefully controlling the reaction conditions, particularly the temperature, and following the detailed protocol outlined in this guide, researchers can obtain this valuable intermediate in good yield and high purity. The versatility of this compound makes it an important asset in the toolkit of medicinal chemists and drug development professionals.

References

-

Patil, P. S., & Toche, R. B. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

-

YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

-

Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

-

Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 6. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 | CID 177763 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Chloro-2-hydroxy-3-nitrobenzaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development. This guide provides a comprehensive, methodology-driven exploration of the structure elucidation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the logical synthesis of information from multiple analytical techniques. We will detail the causality behind experimental choices and demonstrate how a convergence of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy culminates in a validated structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into advanced spectroscopic analysis, the elemental composition and the degree of unsaturation provide the fundamental constraints for any proposed structure.

The molecular formula for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is C₇H₄ClNO₄ [1][2][3]. This corresponds to a molecular weight of approximately 201.56 g/mol [1][3][4].

From the molecular formula, we calculate the Hydrogen Deficiency Index (HDI), also known as the degree of unsaturation. The HDI reveals the total number of rings and/or π-bonds within the molecule.

-

Formula: HDI = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: HDI = 7 - (4/2) - (1/2) + (1/2) + 1 = 7 - 2 - 0.5 + 0.5 + 1 = 6

An HDI of 6 is highly indicative of an aromatic structure. A benzene ring accounts for four degrees of unsaturation (one ring and three π-bonds). The remaining two degrees can be readily assigned to the carbonyl group (C=O) of the aldehyde and one of the double bonds in the nitro group (N=O), immediately aligning with the proposed structure.

Mass Spectrometry: Molecular Weight and Isotopic Confirmation

Mass spectrometry serves as the first experimental validation of the molecular formula and offers crucial evidence for the presence of specific elements through their isotopic patterns.

Causality of Method: We employ mass spectrometry to obtain the exact mass of the molecular ion. For this compound, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), provides a self-validating isotopic signature that is invaluable for confirmation.

Expected Mass Spectrum Data

The key feature to be observed is the molecular ion peak cluster.

| m/z (Mass-to-Charge Ratio) | Assignment | Expected Relative Intensity | Rationale |

| ~201 | [M]⁺ (with ³⁵Cl) | 100% | Molecular ion containing the more abundant chlorine-35 isotope. |

| ~203 | [M+2]⁺ (with ³⁷Cl) | ~33% | Molecular ion containing the less abundant chlorine-37 isotope. |

| ~184 | [M-OH]⁺ | Variable | Loss of the hydroxyl radical. |

| ~172 | [M-CHO]⁺ | Variable | Loss of the formyl radical. |

| ~155 | [M-NO₂]⁺ | Variable | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |

The presence of the characteristic ~3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks is definitive evidence for a molecule containing a single chlorine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

-

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Causality of Method: Each functional group (-OH, -CHO, -NO₂, C-Cl) has a unique set of vibrational modes (stretching, bending) that absorb infrared radiation at specific, predictable wavenumbers. The resulting spectrum provides a molecular "fingerprint" and confirms the presence of the key architectural components suggested by the molecular formula.

Expected IR Absorption Bands

The structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde suggests several key diagnostic peaks. The intramolecular hydrogen bond between the C2-hydroxyl and the C1-aldehyde is expected to significantly influence the O-H and C=O stretching frequencies.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Expected Appearance |

| ~3200–3400 | O-H Stretch | A broad, medium-intensity band. Broadening is due to intramolecular hydrogen bonding with the aldehyde carbonyl. |

| ~3000–3100 | Aromatic C-H Stretch | Weak to medium, sharp peaks. |

| ~2750, ~2850 | Aldehyde C-H Stretch | Two distinct, weak bands (Fermi resonance doublet), a classic signature for an aldehyde.[6] |

| ~1660–1680 | C=O Stretch (Aldehyde) | A very strong, sharp absorption. Its position is lowered by conjugation to the ring but raised by the electron-withdrawing effect of the nitro group. |

| ~1530–1550 | Asymmetric NO₂ Stretch | A strong, sharp band. |

| ~1450–1600 | C=C Stretch (Aromatic) | Multiple medium to strong bands. |

| ~1340–1360 | Symmetric NO₂ Stretch | A strong, sharp band. |

| ~600-800 | C-Cl Stretch | A medium to strong band in the fingerprint region. |

Workflow for Structure Elucidation using IR, NMR, and MS

Caption: Integrated workflow for structure elucidation.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework and the connectivity between atoms. We will analyze both ¹H and ¹³C NMR spectra.

Causality of Method: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can exist in different spin states. The precise energy difference between these states (and thus the resonance frequency) is exquisitely sensitive to the local electronic environment. By analyzing these frequencies (chemical shifts), signal integrations, and spin-spin couplings, we can deduce the exact arrangement of atoms.

¹H NMR Spectrum Analysis (Predicted)

The molecule has four distinct proton environments: the hydroxyl proton, the aldehyde proton, and two aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -OH | The phenolic proton is significantly deshielded due to strong intramolecular H-bonding with the aldehyde carbonyl. It is often broad and will exchange with D₂O. |

| ~10.2 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, placing it far downfield.[7] |

| ~8.3 | Doublet | 1H | H-4 | This aromatic proton is deshielded by the adjacent electron-withdrawing aldehyde and nitro groups. It will show a small coupling constant. |

| ~8.1 | Doublet | 1H | H-6 | This aromatic proton is adjacent to the electron-donating hydroxyl group and the electron-withdrawing chloro group. It will show a small coupling constant. |

Note: The aromatic protons (H-4 and H-6) are meta to each other, so they are expected to display a small meta-coupling constant (⁴J) of approximately 2-3 Hz.

¹³C NMR Spectrum Analysis (Predicted)

The molecule has 7 unique carbon atoms, and all should be visible in the broadband-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O (Aldehyde) | The aldehyde carbonyl carbon is characteristically found in this highly deshielded region. |

| ~158 | C2 (-OH) | Aromatic carbon attached to the highly electronegative oxygen atom. |

| ~140 | C3 (-NO₂) | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~138 | C4 | Aromatic methine carbon (CH). |

| ~128 | C5 (-Cl) | Aromatic carbon attached to chlorine; its shift is influenced by the heavy atom effect. |

| ~125 | C6 | Aromatic methine carbon (CH). |

| ~122 | C1 (-CHO) | Aromatic carbon attached to the aldehyde group. |

Logical Relationship of NMR Data to Structure

Caption: Correlation between the molecular structure and its NMR spectral data.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned to the ¹H or ¹³C frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H Spectrum Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). Key parameters include the acquisition time, relaxation delay, and number of scans.

-

¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired FID is subjected to a Fourier Transform (FT) to convert the time-domain signal into the frequency-domain spectrum. Phasing and baseline correction are performed, and the spectrum is calibrated to the TMS signal.

Conclusion: A Unified Structural Hypothesis

The structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is confirmed through the powerful synergy of multiple, independent analytical techniques.

-

Mass Spectrometry confirms the molecular formula C₇H₄ClNO₄ via its molecular ion peak at m/z 201 and validates the presence of a single chlorine atom with the characteristic [M+2]⁺ peak at m/z 203.

-

Infrared Spectroscopy provides definitive evidence for all requisite functional groups: a hydrogen-bonded hydroxyl, an aromatic aldehyde, a nitro group, and a C-Cl bond.

-

NMR Spectroscopy provides the final, unambiguous blueprint. ¹H NMR confirms the presence of the four distinct proton types with the correct integration and chemical shifts, while ¹³C NMR shows the seven unique carbon environments of the molecular framework.

Each piece of data serves as a self-validating check on the others, leading to a single, consistent, and unequivocal structural assignment. While these spectroscopic methods provide overwhelming evidence, absolute proof for crystalline solids can be achieved through single-crystal X-ray diffraction, which would provide precise bond lengths and angles, serving as the ultimate structural validation.[8]

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).

-

Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

ResearchGate. (n.d.). Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Benzaldehyde, 5-chloro-2-hydroxy-3-nitro- | CymitQuimica [cymitquimica.com]

- 3. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 | CID 177763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Abstract

This document provides an in-depth technical analysis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (C₇H₄ClNO₄), a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1] As a key building block, its structural integrity is paramount. This guide details the application and interpretation of three core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation and purity assessment of this compound. The content herein is designed for researchers, scientists, and professionals in drug development, offering not just spectral data but a foundational understanding of the experimental causality and data interpretation rooted in established spectroscopic principles.

Introduction and Molecular Overview

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a multifunctional aromatic compound. Its structure incorporates a benzene ring substituted with a chloro group, a hydroxyl group, a nitro group, and an aldehyde group. The relative positions of these functional groups create a unique electronic environment that is reflected in its spectroscopic signatures. The electron-withdrawing properties of the nitro, chloro, and aldehyde groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, dictate the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS. Accurate characterization is therefore essential to confirm the regiochemistry and ensure the purity of the material for subsequent applications.

Molecular Structure

Caption: Molecular structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.[2][3]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the hydroxyl proton.

-

Instrument Calibration: Calibrate the NMR spectrometer for temperature, water suppression, and gradient shimming to ensure optimal resolution and lineshape.[2]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[4]

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the nuclei.[4]

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with single lines for each unique carbon.

-

Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Analysis

The substitution pattern on the benzaldehyde ring leads to a predictable yet informative NMR spectrum.

¹H NMR Spectrum Analysis

The aldehyde proton is significantly deshielded by the carbonyl group and appears far downfield.[5] The aromatic protons are influenced by the electronic effects of all substituents. The hydroxyl proton signal can be broad and its chemical shift is often concentration-dependent due to hydrogen bonding.[6]

Table 1: Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aldehyde (-CHO) | ~10.0 - 10.5 | Singlet (s) | 1H | Highly deshielded by the anisotropic effect of the C=O bond.[7] |

| Hydroxyl (-OH) | ~11.0 - 12.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Intramolecular hydrogen bonding with the aldehyde oxygen shifts it downfield. |

| Aromatic (H-4) | ~8.0 - 8.3 | Doublet (d) | 1H | Influenced by ortho nitro group and para chloro group. |

| Aromatic (H-6) | ~7.8 - 8.1 | Doublet (d) | 1H | Influenced by ortho aldehyde group and para chloro group. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal.[8]

Table 2: Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Aldehyde (C=O) | ~190 - 195 | The carbonyl carbon is highly deshielded.[8] |

| C-OH (C2) | ~155 - 160 | Attached to the electronegative oxygen atom. |

| C-NO₂ (C3) | ~135 - 140 | Attached to the electron-withdrawing nitro group. |

| C-H (C4) | ~130 - 135 | Aromatic carbon. |

| C-Cl (C5) | ~125 - 130 | Attached to the electronegative chlorine atom. |

| C-H (C6) | ~120 - 125 | Aromatic carbon. |

| C-CHO (C1) | ~115 - 120 | Aromatic carbon attached to the aldehyde group. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of the key hydroxyl, aldehyde, and nitro groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common and convenient method for acquiring IR spectra of solid samples.[9][10]

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 5-Chloro-2-hydroxy-3-nitrobenzaldehyde powder directly onto the ATR crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[9]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-600 cm⁻¹.[11]

Data Interpretation and Analysis

Each functional group in the molecule has characteristic absorption bands.[12]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Description |

|---|---|---|

| 3200 - 3400 (broad) | O-H Stretch (hydrogen-bonded) | The broadness is characteristic of hydrogen bonding, likely intramolecularly with the aldehyde oxygen.[13] |

| 3000 - 3100 | Aromatic C-H Stretch | Indicates the presence of the benzene ring.[14] |

| ~2850, ~2750 | Aldehyde C-H Stretch | Two distinct bands (a Fermi doublet) are characteristic of an aldehyde C-H stretch.[13] |

| 1650 - 1670 | C=O Stretch (Aldehyde) | Conjugation with the aromatic ring and intramolecular hydrogen bonding lowers the frequency from a typical aldehyde (~1725 cm⁻¹). |

| ~1520-1560, ~1340-1380 | N-O Asymmetric & Symmetric Stretch | Strong absorptions characteristic of a nitro group.[13] |

| ~1200 - 1300 | C-O Stretch | Phenolic C-O stretching vibration. |

| ~700 - 800 | C-Cl Stretch | In the fingerprint region, characteristic of a C-Cl bond. |

The region from approximately 1400 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions that is unique to the molecule as a whole.[15]

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.[16]

Experimental Protocol: Electron Ionization (EI) MS

EI is a common ionization technique for relatively small, volatile organic molecules.[17]

-

Sample Introduction: The sample is introduced into the ion source, typically after passing through a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation and Analysis

The molecular formula C₇H₄ClNO₄ gives an exact mass that can be confirmed by high-resolution mass spectrometry (HRMS).[1] The nominal molecular weight is approximately 201.56 g/mol .[18]

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion Identity | Interpretation |

|---|---|---|

| ~201/203 | [M]⁺ | Molecular Ion Peak . The presence of a peak at m/z 203 with ~1/3 the intensity of the m/z 201 peak is a characteristic isotopic signature for a compound containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

| ~172/174 | [M-CHO]⁺ | Loss of the aldehyde group (29 Da). |

| ~155/157 | [M-NO₂]⁺ | Loss of the nitro group (46 Da). |

| ~91 | [C₇H₇]⁺ | A common fragment in aromatic compounds, potentially the tropylium ion, although its formation from this substituted ring is less direct. |

Fragmentation Insights: Aromatic compounds often produce stable molecular ions.[19] The fragmentation of nitroaromatic compounds can involve the loss of the nitro group (NO₂) or rearrangement pathways.[20][21]

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. True confidence in the structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is achieved by synthesizing the data from all three techniques.

-

MS confirms the molecular weight (201.56 g/mol ) and the presence of one chlorine atom.[18]

-

IR confirms the presence of the key functional groups: -OH, -CHO, and -NO₂.

-

NMR provides the final, unambiguous proof of the substitution pattern, showing the connectivity and unique electronic environment of each proton and carbon atom.

Together, these techniques form a self-validating system that confirms the identity, structure, and purity of the target compound, which is essential for its application in research and development.

References

-

PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by". (n.d.). Royal Society of Chemistry.

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Books Gateway. (2024, November 15). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.).

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

National Institutes of Health. (2020, June 3). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.

-

ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.

- ACS Publications. (2022, July 29). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A.

- MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane.

-

ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

- COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.

Sources

- 1. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 | CID 177763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. aceschem.com [aceschem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in Organic Solvents

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in various organic solvents. This document elucidates the theoretical underpinnings of solubility, provides detailed experimental protocols for its quantification, and offers insights into the analysis and interpretation of the resulting data.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, particularly in drug discovery and development. For a compound like 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, which possesses a unique combination of functional groups—a halogen, a hydroxyl group, a nitro group, and an aldehyde—understanding its solubility profile is paramount for applications ranging from synthetic chemistry to materials science. The arrangement of these functional groups on the benzaldehyde scaffold gives rise to a molecule with a distinct polarity and hydrogen bonding capacity, which in turn dictates its interaction with various solvents.

This guide will delve into both the theoretical and practical aspects of determining the solubility of this compound, providing a robust methodology for its characterization.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The key factors influencing the solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde are:

-

Molecular Structure and Polarity: The presence of the electronegative chlorine, nitro, and hydroxyl groups imparts a significant dipole moment to the molecule, making it polar. The aromatic ring, however, is nonpolar. The overall polarity is a balance of these competing features.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and aldehyde groups can act as hydrogen bond acceptors.[3] The ability to form hydrogen bonds with a solvent can significantly enhance solubility.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent will determine its ability to solvate the solute molecules.[4]

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.[5]

A qualitative prediction of solubility can be made by considering these factors. For instance, polar protic solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents for this compound. Apolar solvents, on the other hand, are anticipated to be poor solvents.

Experimental Determination of Solubility

The most reliable method for determining solubility is through experimental measurement. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.[6] This involves agitating an excess amount of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

5-Chloro-2-hydroxy-3-nitrobenzaldehyde (purity ≥98%)

-

A range of organic solvents (analytical grade or higher) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm)

-

Vials for sample collection

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde to a series of vials.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with temperature control (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (0.22 µm or 0.45 µm) to the syringe and filter the solution into a clean vial to remove any undissolved solid.[7]

-

If the concentration is expected to be high, perform an accurate dilution of the filtrate with the same solvent to bring it within the linear range of the analytical method.

-

Quantification of Solute Concentration

The concentration of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in the filtered and diluted samples can be determined using either UV-Vis spectrophotometry or HPLC.

This method is suitable if the compound has a significant UV absorbance at a wavelength where the solvent does not interfere.

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of the compound in the solvent of interest.

-

Scan the solution using the spectrophotometer to find the λmax.[8]

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Analyze the Samples:

-

Measure the absorbance of the prepared sample solutions at the λmax.

-

Use the calibration curve to determine the concentration of the compound in the samples.

-

Calculate the original solubility, accounting for any dilutions made.

-

HPLC is a more specific and often more accurate method, especially in the presence of impurities.

-

Develop an HPLC Method:

-